molecular formula C21H14Cl2N4O5 B4987659 1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4987659
M. Wt: 473.3 g/mol
InChI Key: LMMCLERQOQHREU-UHFFFAOYSA-N
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Description

1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core through cyclization reactions. Subsequent steps involve the introduction of chlorophenyl and nitro groups via electrophilic aromatic substitution reactions. Common reagents used in these reactions include chlorobenzene, nitric acid, and various catalysts to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This oxidative stress can result in cellular damage or death, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS[(2-BROMOPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: Similar structure with bromine substituents instead of chlorine.

    1,3-BIS[(2-FLUOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: Similar structure with fluorine substituents instead of chlorine.

Uniqueness

1,3-BIS[(2-CHLOROPHENYL)METHYL]-5,6-DINITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorophenyl groups enhances its reactivity and potential for various applications compared to its bromine or fluorine analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,3-bis[(2-chlorophenyl)methyl]-5,6-dinitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O5/c22-15-7-3-1-5-13(15)11-24-17-9-19(26(29)30)20(27(31)32)10-18(17)25(21(24)28)12-14-6-2-4-8-16(14)23/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMCLERQOQHREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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